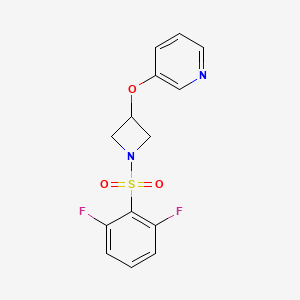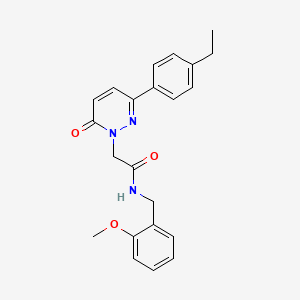![molecular formula C20H18ClN3O2S B2422999 3-[(2-chlorophényl)méthyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidène-1H-quinazolin-4-one CAS No. 422273-48-1](/img/structure/B2422999.png)
3-[(2-chlorophényl)méthyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidène-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.89. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticonvulsivante
La synthèse des dérivés Oprea1_841625 a révélé leur potentiel en tant qu'agents anticonvulsivants. Dans les modèles aigus d'épilepsie, ces composés ont été évalués à l'aide des tests suivants :
- Pentylène tétrazole sous-cutané (PTZ sc) : Le dérivé le plus actif, 3-(2-chlorophényl)-1-{2-[4-(4-fluorophényl)pipérazin-1-yl]-2-oxoéthyl}-pyrrolidine-2,5-dione (6), a surpassé l'acide valproïque .
Activité antinociceptive
Compte tenu du chevauchement entre les médicaments anticonvulsivants et les médicaments de gestion de la douleur neuropathique, les chercheurs ont étudié l'activité antinociceptive des dérivés Oprea1_841625. Plus précisément, les composés 6 et 19 ont été testés dans le modèle de douleur tonique à la formaline. Ces composés prometteurs ont montré un potentiel pour soulager la douleur .
Mécanisme moléculaire d'action
Pour le composé 6, le dérivé le plus actif, le mécanisme moléculaire d'action probable implique une interaction avec les canaux sodiques sensibles au voltage neuronaux (site 2) et les canaux calciques de type L. Cet effet à double canal contribue à ses propriétés anticonvulsivantes .
Affinités des récepteurs
L'affinité des composés 6 et 19 a été évaluée pour divers récepteurs :
Profil de sécurité
Les deux composés 6 et 19 n'ont présenté aucun effet cytotoxique significatif, ce qui en fait des candidats prometteurs pour une enquête plus approfondie .
Autres applications potentielles
Bien que l'accent principal ait été mis sur les propriétés anticonvulsivantes et antinociceptives, les dérivés Oprea1_841625 peuvent avoir des applications supplémentaires. Des recherches plus approfondies pourraient explorer leurs effets dans d'autres contextes, tels que la neuroprotection ou des domaines thérapeutiques connexes .
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-16-6-2-1-5-14(16)12-24-19(26)15-8-7-13(11-17(15)22-20(24)27)18(25)23-9-3-4-10-23/h1-2,5-8,11H,3-4,9-10,12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAGYQUNZCRIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
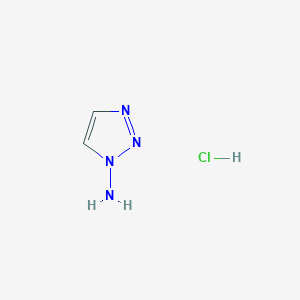
![1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloroethanone](/img/structure/B2422917.png)


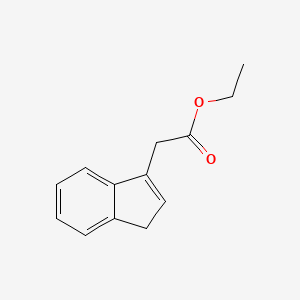
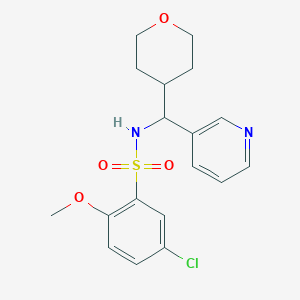
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422924.png)
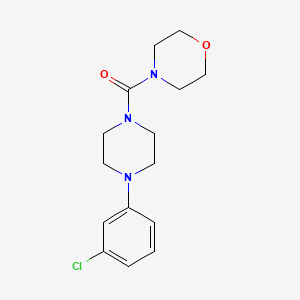
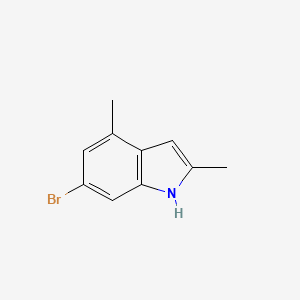
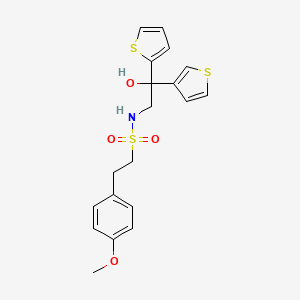
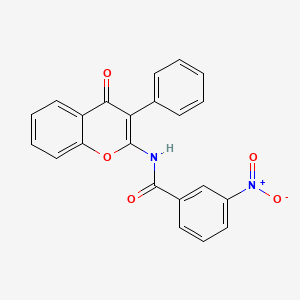
![3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422932.png)
